3‑(2‑Chloroacetyl)benzamide Shows No Measurable 3C Protease Inhibition, Unlike the 3‑Bromoacetyl Analog
In a panel of benzamide derivatives tested for inhibition of recombinant human rhinovirus 3C protease (700 nM enzyme), 3‑(chloroacetyl)benzamide exhibited no detectable inhibition at any concentration tested (100 nM, 1 µM, 10 µM) [1]. In contrast, the direct bromine analog 3‑(bromoacetyl)benzamide inhibited the enzyme by 4% at 100 nM, 23% at 1 µM, and 85% at 10 µM under the same conditions [1]. The 3‑(trifluoroacetyl)benzamide analog was also completely inactive [1]. This establishes that the chloroacetyl warhead alone is insufficient for 3C protease engagement, and that bromine substitution dramatically improves potency, while trifluoromethyl substitution abolishes it.
| Evidence Dimension | Inhibition of human rhinovirus 3C protease (in vitro) |
|---|---|
| Target Compound Data | 0% inhibition at 100 nM, 1 µM, and 10 µM |
| Comparator Or Baseline | 3-(Bromoacetyl)benzamide: 4% (100 nM), 23% (1 µM), 85% (10 µM); 3-(Trifluoroacetyl)benzamide: 0% at all concentrations |
| Quantified Difference | Target compound is completely inactive vs. 85% inhibition for the bromo analog at 10 µM; both chloro and trifluoro analogs are inactive. |
| Conditions | Recombinant human rhinovirus 3C protease (700 nM), inhibitor concentrations 100 nM, 1 µM, 10 µM; assay as described in Maugeri et al. 2008. |
Why This Matters
For procurement decisions, this data proves that 3‑(2‑chloroacetyl)benzamide is not a direct substitute for the bromo analog in 3C protease assays; it is instead a negative-control scaffold or a synthetic intermediate requiring further derivatization.
- [1] Maugeri, C., Alisi, M.A., Apicella, C., Cellai, L., Dragone, P., Fioravanzo, E., Florio, S., Furlotti, G., Mangano, G., Ombrato, R., Luisi, R., Pompei, R., Rincicotti, V., Russo, V., Vitiello, M., Cazzolla, N. (2008) New anti-viral drugs for the treatment of the common cold. Bioorg. Med. Chem., 16, 3091-3107. PMID 18248816. View Source
